

"analytical methods for Pentanoic acid, 5-(cyclohexyloxy)- quantification"

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Compound of Interest

Compound Name: Pentanoic acid, 5-(cyclohexyloxy)-

Cat. No.: B13793415

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An Application Guide to the Quantitative Analysis of Pentanoic acid, 5-(cyclohexyloxy)-

Introduction

Pentanoic acid, 5-(cyclohexyloxy)- is a carboxylic acid derivative with a molecular structure that presents unique analytical challenges. Its importance may span various fields, from being a potential metabolite in drug metabolism studies to a building block in chemical synthesis. Accurate and precise quantification is paramount for understanding its pharmacokinetic profile, ensuring quality control in manufacturing processes, or elucidating its role in biological systems.

This comprehensive guide provides detailed analytical methodologies for the robust quantification of Pentanoic acid, 5-(cyclohexyloxy)-. We will explore two primary analytical techniques: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS). The choice between these methods depends on the required sensitivity, sample matrix, and available instrumentation. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.

Physicochemical Properties of the Analyte

Understanding the fundamental properties of Pentanoic acid, 5-(cyclohexyloxy)- is the first step in developing a successful analytical method. These properties, summarized in the table below, dictate choices in sample preparation, chromatographic separation, and detection.[1]

Property	Value	Source
Molecular Formula	C ₁₁ H ₂₀ O ₃	PubChem[1]
Molecular Weight	200.27 g/mol	PubChem[1]
IUPAC Name	5-cyclohexyloxy-pentanoic acid	PubChem[1]
XLogP3	2.1	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]

The presence of a carboxylic acid group suggests that the compound will be ionizable, making it suitable for Liquid Chromatography-Mass Spectrometry, particularly in negative ion mode. The moderate XLogP3 value indicates a balance of hydrophilicity and lipophilicity, which is a key consideration for selecting an appropriate reverse-phase HPLC column and mobile phase composition. For Gas Chromatography, the carboxylic acid and hydroxyl groups make the molecule non-volatile, necessitating a derivatization step to increase its volatility.[2][3]

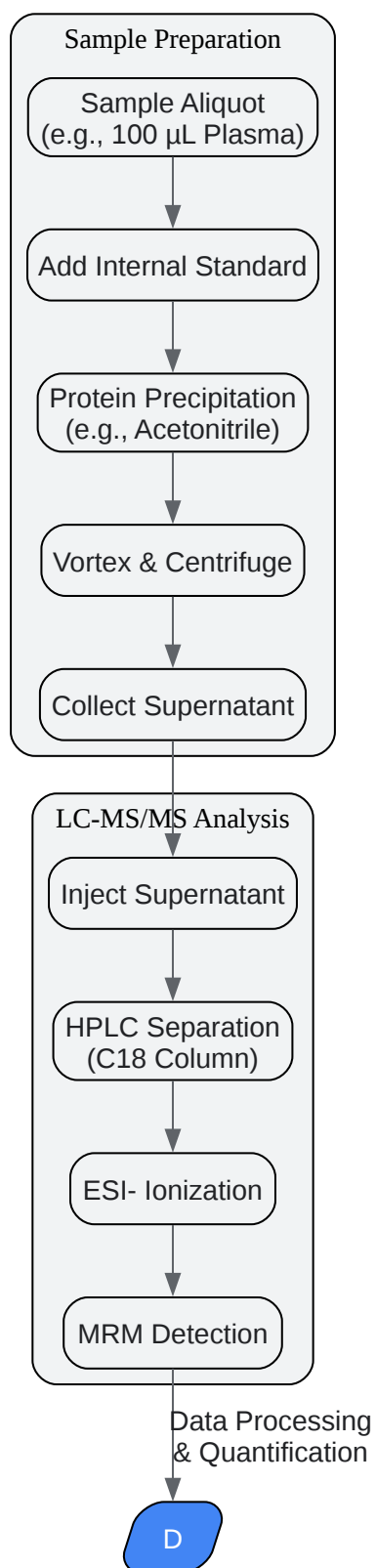
Method 1: High-Sensitivity Quantification by LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying low-level analytes in complex biological matrices due to its exceptional sensitivity and selectivity.[4][5] The carboxylic acid moiety of the target analyte is readily deprotonated, making it ideal for negative mode electrospray ionization (ESI-).

Principle of LC-MS/MS

The workflow involves three main stages. First, the analyte is extracted from the sample matrix. Second, it is injected into a High-Performance Liquid Chromatography (HPLC) system where it is separated from other matrix components on a chromatographic column. Finally, the separated analyte enters the mass spectrometer, where it is ionized, fragmented, and detected. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition.[6][7]

Workflow for LC-MS/MS Analysis



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Caption: LC-MS/MS workflow from sample preparation to final quantification.

Detailed Protocol: LC-MS/MS

1. Sample Preparation (from Human Plasma)

- Rationale: For biological samples like plasma, proteins must be removed as they interfere with the analysis and can damage the HPLC column. Protein precipitation is a rapid and effective method for this purpose.[6] An internal standard (ideally, a stable isotope-labeled version of the analyte) is added at the beginning to correct for variability during sample processing and analysis.[8]
- Procedure:
 - Pipette 100 μ L of plasma sample into a 1.5 mL microcentrifuge tube.
 - Add 10 μ L of internal standard (IS) working solution (e.g., 5-(cyclohexyloxy)pentanoic acid-d11).
 - Add 300 μ L of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
 - Vortex the mixture for 1 minute.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Carefully transfer the supernatant to a clean HPLC vial for analysis.

2. Instrumentation and Conditions

- Rationale: A C18 reverse-phase column is chosen for its versatility in retaining moderately non-polar compounds. A gradient elution with acetonitrile and water (acidified with formic acid to improve peak shape) provides efficient separation.[6][9]

Parameter	Recommended Setting
HPLC System	UPLC/UHPLC System (e.g., Waters Acquity, Agilent 1290)
Column	C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Gradient Elution	0-1 min (10% B), 1-5 min (10-95% B), 5-6 min (95% B), 6-6.1 min (95-10% B), 6.1-8 min (10% B)
Mass Spectrometer	Triple Quadrupole (e.g., Sciex 5500, Waters Xevo TQ-S)
Ionization Mode	Electrospray Ionization (ESI), Negative Mode
Ion Spray Voltage	-4500 V
Source Temperature	550°C

3. Mass Spectrometry - MRM Parameters (Proposed)

- Rationale: The precursor ion will be the deprotonated molecule $[M-H]^-$. Product ions are generated by fragmentation in the collision cell and are characteristic of the molecule's structure. These proposed transitions should be optimized on the specific instrument.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)
Pentanoic acid, 5-(cyclohexyloxy)-	199.1	115.1 (Loss of C ₆ H ₁₀ O)	150
Internal Standard (-d11)	210.2	126.1	150

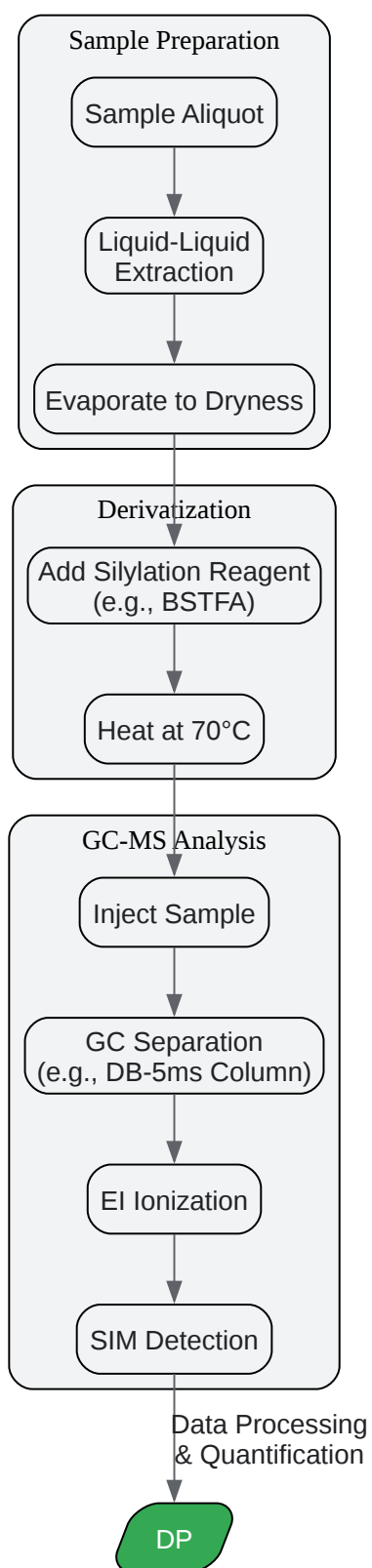
Method 2: Robust Quantification by GC-MS with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and analysis of volatile and thermally stable compounds.^[10] For non-volatile compounds like carboxylic acids, a chemical derivatization step is mandatory to increase their volatility and improve chromatographic performance.^{[2][3]}

Principle of GC-MS

The analyte is first chemically modified (derivatized) to create a more volatile and thermally stable analogue. This derivative is then injected into the gas chromatograph, where it is vaporized and separated from other components in a long capillary column. The separated compounds then enter the mass spectrometer, are ionized (typically by Electron Ionization - EI), and fragmented. Quantification is performed using Selected Ion Monitoring (SIM), where the detector focuses on specific fragment ions characteristic of the analyte, providing good sensitivity and selectivity.^[11]

Workflow for GC-MS Analysis



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